molecular formula C7H10N2O3 B064675 3-Ethoxy-4-methylisoxazole-5-carboxamide CAS No. 194286-83-4

3-Ethoxy-4-methylisoxazole-5-carboxamide

Cat. No. B064675
M. Wt: 170.17 g/mol
InChI Key: QFOSZIZURGAVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-methylisoxazole-5-carboxamide, also known as EMICA, is a synthetic compound that has been widely used in scientific research as a tool to investigate the mechanisms of action of certain drugs and their effects on biochemical and physiological processes. EMICA is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory.

Mechanism Of Action

3-Ethoxy-4-methylisoxazole-5-carboxamide acts as a selective agonist of mGluR5, which is a member of the metabotropic glutamate receptor family. mGluR5 is coupled to G proteins, which activate intracellular signaling pathways that modulate the activity of ion channels and other effectors. Activation of mGluR5 by 3-Ethoxy-4-methylisoxazole-5-carboxamide leads to the release of intracellular calcium ions, which trigger a cascade of downstream events that ultimately result in changes in synaptic plasticity, gene expression, and behavior.

Biochemical And Physiological Effects

3-Ethoxy-4-methylisoxazole-5-carboxamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide include increased release of dopamine and other neurotransmitters, modulation of synaptic plasticity and long-term potentiation, inhibition of excitatory synaptic transmission, and regulation of gene expression and protein synthesis.

Advantages And Limitations For Lab Experiments

3-Ethoxy-4-methylisoxazole-5-carboxamide has several advantages as a tool for scientific research, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its relatively low toxicity and side effects. However, 3-Ethoxy-4-methylisoxazole-5-carboxamide also has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects on other receptors and signaling pathways.

Future Directions

There are several potential future directions for research on 3-Ethoxy-4-methylisoxazole-5-carboxamide and its role in the regulation of synaptic plasticity and behavior. One direction is to investigate the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide on different brain regions and circuits, and to elucidate the mechanisms by which mGluR5 signaling modulates synaptic plasticity and learning. Another direction is to develop more selective and potent agonists and antagonists of mGluR5, and to test their potential as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need to better understand the physiological and pathological roles of mGluR5 in different brain regions and circuits, and to explore the potential of mGluR5 as a target for drug development.

Synthesis Methods

3-Ethoxy-4-methylisoxazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of ethyl isoxazole-5-carboxylate with methylamine in the presence of a reducing agent such as sodium borohydride, or the reaction of ethyl isoxazole-5-carboxylate with methylamine and formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.

Scientific Research Applications

3-Ethoxy-4-methylisoxazole-5-carboxamide has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. 3-Ethoxy-4-methylisoxazole-5-carboxamide has also been used as a tool to study the pharmacological properties of novel compounds that target mGluR5, and to screen for potential therapeutic agents for the treatment of neurological and psychiatric disorders.

properties

CAS RN

194286-83-4

Product Name

3-Ethoxy-4-methylisoxazole-5-carboxamide

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-ethoxy-4-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C7H10N2O3/c1-3-11-7-4(2)5(6(8)10)12-9-7/h3H2,1-2H3,(H2,8,10)

InChI Key

QFOSZIZURGAVQU-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C)C(=O)N

Canonical SMILES

CCOC1=NOC(=C1C)C(=O)N

synonyms

5-Isoxazolecarboxamide,3-ethoxy-4-methyl-(9CI)

Origin of Product

United States

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